molecular formula C28H26N2O3S B12023667 N-benzyl-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12023667
M. Wt: 470.6 g/mol
InChI Key: BTVIQRQOBPUIEZ-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiophene core, a naphthalen-1-yloxy group, and an acetamido linkage

Preparation Methods

The synthesis of N-benzyl-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, typically starting with the preparation of the benzothiophene core. This can be achieved through a series of reactions, including cyclization and functional group modifications. The naphthalen-1-yloxy group is introduced via an etherification reaction, while the acetamido linkage is formed through an amide coupling reaction. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

N-benzyl-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. .

Scientific Research Applications

N-benzyl-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-benzyl-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H26N2O3S

Molecular Weight

470.6 g/mol

IUPAC Name

N-benzyl-2-[(2-naphthalen-1-yloxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C28H26N2O3S/c31-25(18-33-23-15-8-12-20-11-4-5-13-21(20)23)30-28-26(22-14-6-7-16-24(22)34-28)27(32)29-17-19-9-2-1-3-10-19/h1-5,8-13,15H,6-7,14,16-18H2,(H,29,32)(H,30,31)

InChI Key

BTVIQRQOBPUIEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC4=CC=CC=C43)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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